molecular formula C13H22N2O3 B12946474 tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

Cat. No.: B12946474
M. Wt: 254.33 g/mol
InChI Key: SKDJSNXOJQYKCN-ZJUUUORDSA-N
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Description

tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a complex organic compound with the molecular formula C13H22N2O3 It is a derivative of pyrrolidine and is characterized by its unique bicyclic structure, which includes a pyrrolo[3,4-c]pyridine core

Preparation Methods

The synthesis of tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it may function as an agonist by binding to a receptor and activating downstream signaling pathways .

Comparison with Similar Compounds

tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (3aS,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate: This compound has a similar bicyclic structure but differs in the position and nature of functional groups.

    tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: This compound features a spirocyclic structure and is used in similar applications.

    tert-Butyl 1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate: Another spirocyclic compound with different functional groups and applications

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl (3aS,7aS)-5-methyl-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-9-5-11(16)14(4)6-10(9)8-15/h9-10H,5-8H2,1-4H3/t9-,10+/m1/s1

InChI Key

SKDJSNXOJQYKCN-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(=O)N(C[C@H]2C1)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)N(CC2C1)C

Origin of Product

United States

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